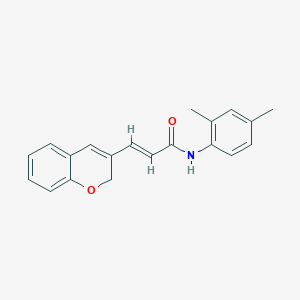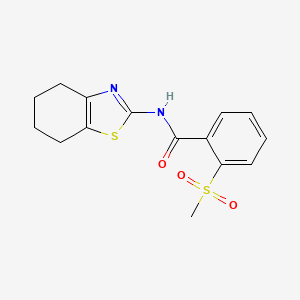
8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid, is a chlorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of multiple chlorine atoms in the molecule suggests potential for unique reactivity and interactions due to the electron-withdrawing nature of the chlorine substituents.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One such method is described in the synthesis of 8-formyl-2-(phenoxymethyl)quinoline-3-carboxylic acids and related compounds, which involves a one-pot reaction of ethyl 2-(chloromethyl)-8-formylquinoline-3-carboxylate with substituted phenols, followed by intramolecular cyclization using polyphosphoric acid (PPA) . Although the specific synthesis of this compound is not detailed, similar synthetic strategies could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, with the potential for various interactions. For example, the 1:1 proton-transfer compounds of 4,5-dichlorophthalic acid with quinoline derivatives form one-dimensional hydrogen-bonded chain structures . These structures are stabilized through hydrogen bonding and aromatic ring pi-pi associations. The molecular structure of this compound would likely exhibit similar interactions, contributing to its physicochemical properties and reactivity.
Chemical Reactions Analysis
Quinoline derivatives can participate in a range of chemical reactions. The presence of a carboxylic acid group in the quinoline core, as seen in the 2-alkyl-8-quinoline carboxylic acids, allows for further functionalization through reactions such as alkylation . The chloro substituents on the quinoline ring could also undergo nucleophilic substitution reactions, potentially leading to a diverse array of derivatives for further study or application.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated quinoline derivatives are influenced by their molecular structure. The electron-withdrawing effect of the chlorine atoms would affect the acidity of the carboxylic acid group and could impact the compound's solubility, melting point, and stability. The specific properties of this compound would need to be determined experimentally, but insights can be gained from related compounds, such as the 2-alkyl-8-quinoline carboxylic acids, which are synthesized through the Doebner–Miller reaction and can be modified to alter their properties .
Wissenschaftliche Forschungsanwendungen
Chemical Modification
Various substituted quinaldinic acids, including those with structural similarities to 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid, have been subjected to chemical modifications to explore their potential applications. For example, carboxyl groups in the quinoline series can be converted into the trichloromethyl group using phosphorus pentachloride in an excess of thionyl chloride, demonstrating the chemical versatility and potential for further functionalization of these compounds (Takahashi & Mitsuhashi, 1977).
Analytical Applications
Derivatives of quinoline carboxylic acids have been investigated as analytical reagents. For instance, quinoxaline-2-carboxylic acid and its derivatives have shown potential for the gravimetric determination of various metal ions, indicating the potential utility of similar compounds like this compound in analytical chemistry (Dutt, Sanayal, & Nag, 1968).
Synthetic Methodologies
Research has also focused on the development of synthetic methodologies for creating amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, indicating a broad interest in modifying the quinoline core for various applications. These methods, including microwave irradiation, offer efficient routes to access a wide range of derivatives for further exploration in medicinal chemistry and other fields (Bhatt, Agrawal, & Patel, 2015).
Pharmacological Potential
Although direct applications of this compound in pharmacology were not found, related compounds have been studied for their biological activities. For example, substituted quinolines have been evaluated for their potential in inhibiting anaphylaxis and other pharmacological activities, suggesting that further investigation into the biological properties of this compound and its derivatives could be fruitful (Erickson et al., 1979).
Biochemische Analyse
Biochemical Properties
8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with human tissue-nonspecific alkaline phosphatase, human intestinal alkaline phosphatase, and human placental alkaline phosphatase . These interactions are primarily inhibitory, leading to a decrease in the enzymatic activity of these phosphatases. The compound’s ability to inhibit these enzymes suggests its potential use in regulating phosphate metabolism and related biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce cell death in certain cancer cell lines by inhibiting proteasome activity . This inhibition leads to the accumulation of misfolded proteins, triggering apoptosis. Additionally, this compound affects gene expression by altering the acetylation levels of histones, thereby influencing the transcription of various genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of histone deacetylases (HDACs), which leads to increased acetylation of histones and changes in gene expression . The compound binds to the active site of HDACs, preventing them from deacetylating histones. This binding interaction is facilitated by the compound’s multiple aromatic rings, which form strong hydrophobic interactions with residues in the HDAC active site . Additionally, the compound’s inhibitory effect on alkaline phosphatases involves binding to the enzyme’s active site, blocking substrate access and reducing enzymatic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound’s inhibitory effects on enzymes and cellular processes can persist, leading to sustained changes in cellular function . The extent of these effects may diminish over time as the compound degrades or is metabolized by cellular enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and cellular processes . At higher doses, the compound can induce toxic effects, including liver and kidney damage, due to its accumulation in these organs. Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and cellular effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and subsequent elimination from the body . The compound’s metabolism involves hydroxylation and conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted. These metabolic pathways are crucial for regulating the compound’s bioavailability and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich compartments . Additionally, it may interact with specific transporters and binding proteins that facilitate its movement within the cell. The compound’s distribution is influenced by its affinity for different cellular components, leading to its localization in specific tissues and organelles.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound is often found in the cytoplasm and nucleus, where it can exert its effects on enzymes and gene expression . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its activity and function. For example, its interaction with HDACs in the nucleus is facilitated by its ability to cross the nuclear membrane and bind to these enzymes .
Eigenschaften
IUPAC Name |
8-chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO2/c17-8-4-5-12(18)11(6-8)14-7-10(16(21)22)9-2-1-3-13(19)15(9)20-14/h1-7H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLRDGBLIXVCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-({2-[(4-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2515614.png)
![2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2515617.png)
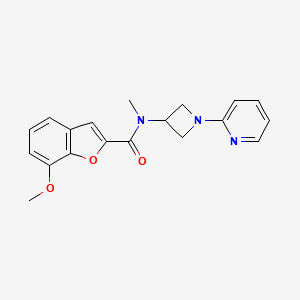

![N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515621.png)
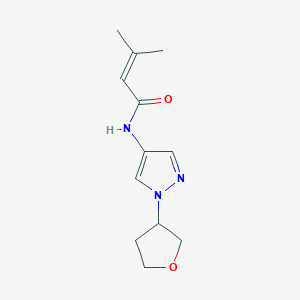
![2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2515625.png)
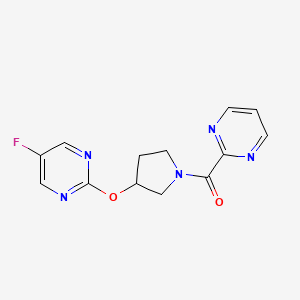
![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride](/img/structure/B2515628.png)
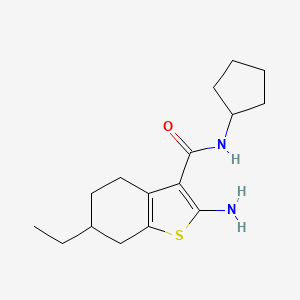

![3-chloro-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2515634.png)
